Cas no 2138287-91-7 (3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)-)

3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)- 化学的及び物理的性質
名前と識別子
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- 3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)-
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- インチ: 1S/C11H18N2/c1-9(2)6-11-5-4-10(7-12-3)8-13-11/h4-5,8-9,12H,6-7H2,1-3H3
- InChIKey: MHLMQKZVKFFDEB-UHFFFAOYSA-N
- ほほえんだ: C1=NC(CC(C)C)=CC=C1CNC
3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763753-0.1g |
methyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2138287-91-7 | 95.0% | 0.1g |
$930.0 | 2025-02-24 | |
Enamine | EN300-763753-1.0g |
methyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2138287-91-7 | 95.0% | 1.0g |
$1057.0 | 2025-02-24 | |
Enamine | EN300-763753-0.25g |
methyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2138287-91-7 | 95.0% | 0.25g |
$972.0 | 2025-02-24 | |
Enamine | EN300-763753-10.0g |
methyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2138287-91-7 | 95.0% | 10.0g |
$4545.0 | 2025-02-24 | |
Enamine | EN300-763753-0.05g |
methyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2138287-91-7 | 95.0% | 0.05g |
$888.0 | 2025-02-24 | |
Enamine | EN300-763753-0.5g |
methyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2138287-91-7 | 95.0% | 0.5g |
$1014.0 | 2025-02-24 | |
Enamine | EN300-763753-2.5g |
methyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2138287-91-7 | 95.0% | 2.5g |
$2071.0 | 2025-02-24 | |
Enamine | EN300-763753-5.0g |
methyl({[6-(2-methylpropyl)pyridin-3-yl]methyl})amine |
2138287-91-7 | 95.0% | 5.0g |
$3065.0 | 2025-02-24 |
3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)- 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)-に関する追加情報
Research Briefing on 3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)- (CAS: 2138287-91-7)
In recent years, the compound 3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)- (CAS: 2138287-91-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyridine core and substituted amine functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of considerable scientific interest.
The primary objective of current research is to elucidate the biological activities and therapeutic potential of 3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)-. Investigations have revealed its role as a modulator of specific neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to known bioactive molecules suggests potential applications in neurological disorders, including anxiety, depression, and neurodegenerative diseases.
Recent synthetic methodologies have improved the efficiency and yield of producing 3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)-. Advanced techniques such as multi-step organic synthesis and catalytic hydrogenation have been employed to achieve high purity and scalability. These advancements are critical for facilitating further pharmacological studies and potential clinical development.
Pharmacological evaluations have demonstrated that 3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)- exhibits notable affinity for specific receptor targets, including serotonin and dopamine receptors. In vitro and in vivo studies have shown that the compound can modulate receptor activity, leading to potential therapeutic effects. For instance, preclinical models have indicated its efficacy in reducing anxiety-like behaviors and improving cognitive function, highlighting its potential as a novel psychotropic agent.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and safety profiles of 3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)-. Current research is focused on addressing issues such as metabolic stability, bioavailability, and potential off-target effects. Structure-activity relationship (SAR) studies are being conducted to design derivatives with enhanced efficacy and reduced toxicity.
In conclusion, 3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)- represents a compelling candidate for further development in the pharmaceutical industry. Its unique chemical structure and promising biological activities warrant continued investigation. Future research directions may include clinical trials to assess its safety and efficacy in humans, as well as exploration of its potential in combination therapies for complex neurological conditions.
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